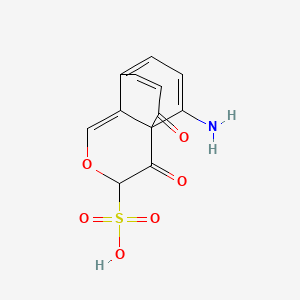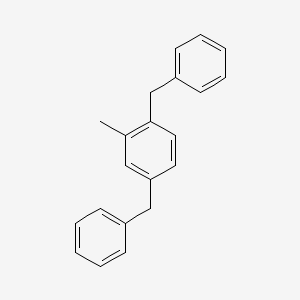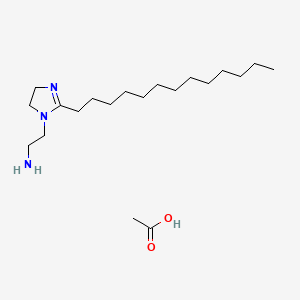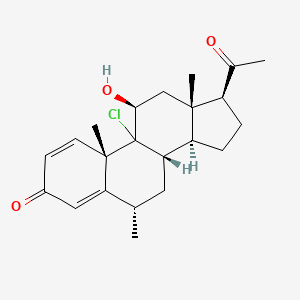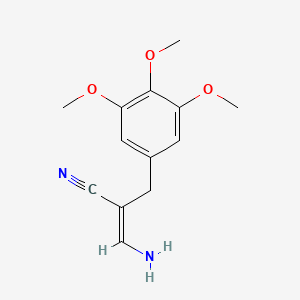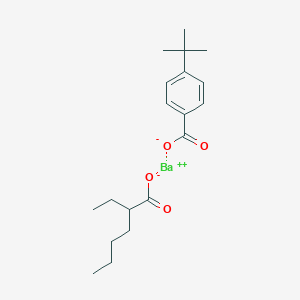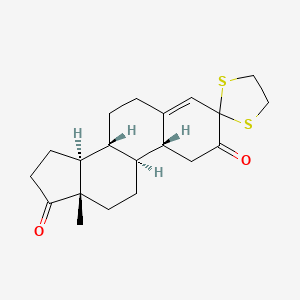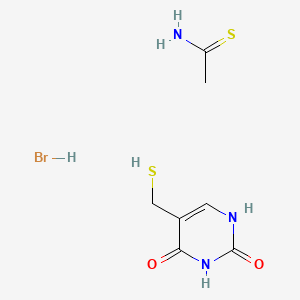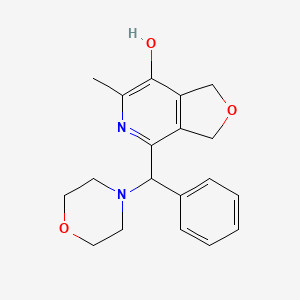
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol ist eine komplexe organische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch einen Furo[3,4-c]pyridin-Kern aus, der zusätzlich mit einer Morpholinobenzyl-Gruppe und einer Hydroxylgruppe an bestimmten Positionen substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung besondere chemische Eigenschaften und Reaktivität.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Syntheseroute umfasst die folgenden Schritte:
Bildung des Furo[3,4-c]pyridin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um das Furo[3,4-c]pyridin-Ringsystem zu bilden.
Einführung der Methylgruppe: Die Methylgruppe wird durch Alkylierungsreaktionen an der 6-Position des Furo[3,4-c]pyridin-Kerns eingeführt.
Anlagerung der Morpholinobenzyl-Gruppe: Die Morpholinobenzyl-Gruppe wird durch nukleophile Substitutionsreaktionen an der 4-Position des Furo[3,4-c]pyridin-Kerns angelagert.
Hydroxylierung: Die Hydroxylgruppe wird durch selektive Oxidationsreaktionen an der 7-Position eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Katalysatoren und skalierbaren Reaktionsbedingungen, um Kosteneffizienz und Reproduzierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 7-Position kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Morpholinobenzyl-Gruppe zu einem einfacheren Amin.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den Positionen neben den funktionellen Gruppen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Ketonen führen, während die Reduktion der Morpholinobenzyl-Gruppe zu primären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird laufend geforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: Eine ähnliche Verbindung mit einer einfacheren Struktur, der die Morpholinobenzyl-Gruppe fehlt.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochlorid: Eine Hydrochloridsalzform einer ähnlichen Verbindung.
Einzigartigkeit
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol ist aufgrund des Vorhandenseins der Morpholinobenzyl-Gruppe einzigartig, die besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und erweitert seinen Anwendungsbereich in der wissenschaftlichen Forschung.
Eigenschaften
CAS-Nummer |
79784-17-1 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3 |
InChI-Schlüssel |
TUJGYSXBRPOLHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


